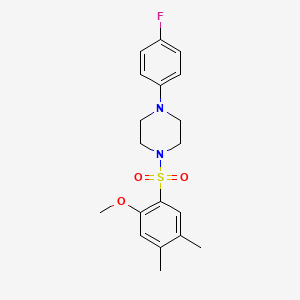![molecular formula C15H16O5S B4890230 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B4890230.png)
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate is a synthetic organic compound known for its diverse applications in scientific research. This compound belongs to the class of benzo[c]chromenes, which are characterized by their fused benzene and chromene rings. The presence of a methanesulfonate group enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate typically involves the following steps:
Formation of the Chromene Core: The initial step involves the cyclization of appropriate precursors to form the benzo[c]chromene core. This can be achieved through the condensation of salicylaldehyde with a suitable diketone under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 4-position can be introduced via alkylation reactions using methyl iodide or similar reagents.
Oxidation: The ketone functionality at the 6-position is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Sulfonation: Finally, the methanesulfonate group is introduced by reacting the chromene derivative with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the methanesulfonate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate
- Butyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate
Uniqueness
Compared to similar compounds, 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its reactivity and potential for chemical modifications. This makes it particularly valuable in synthetic chemistry and drug development.
Eigenschaften
IUPAC Name |
(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S/c1-9-13(20-21(2,17)18)8-7-11-10-5-3-4-6-12(10)15(16)19-14(9)11/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQWAOROJLJCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]acetamide](/img/structure/B4890153.png)
![Ethyl 2-(ethoxycarbonylamino)-5,6-dihydrobenzo[b][1]benzazepine-11-carboxylate](/img/structure/B4890161.png)

![3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4890175.png)



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B4890210.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B4890217.png)
![5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4890226.png)
![N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B4890238.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4890248.png)
![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)
